molecular formula C8H12O2 B14388967 1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one CAS No. 89540-14-7

1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one

Cat. No.: B14388967
CAS No.: 89540-14-7
M. Wt: 140.18 g/mol
InChI Key: SRULMQLYKKAILV-UHFFFAOYSA-N
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Description

1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H12O2 It is a ketone derivative with a cyclopentene ring substituted with a methoxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one typically involves the reaction of cyclopentadiene with methanol in the presence of an acid catalyst to form 2-methoxycyclopent-1-ene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

Scientific Research Applications

1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylcyclopent-1-en-1-yl)ethan-1-one: Similar structure but with a methyl group instead of a methoxy group.

    1-(2-Methoxycyclopent-1-en-1-yl)propan-1-one: Similar structure but with a propanone moiety instead of an ethanone moiety.

Uniqueness

1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one is unique due to the presence of both a methoxy group and a ketone group on a cyclopentene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

89540-14-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(2-methoxycyclopenten-1-yl)ethanone

InChI

InChI=1S/C8H12O2/c1-6(9)7-4-3-5-8(7)10-2/h3-5H2,1-2H3

InChI Key

SRULMQLYKKAILV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CCC1)OC

Origin of Product

United States

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